molecular formula C16H15N3O5S2 B2407137 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313371-56-1

2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2407137
CAS No.: 313371-56-1
M. Wt: 393.43
InChI Key: YEEPEVCXOHVESR-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound with the molecular formula C16H15N3O5S2 . It has an average mass of 393.437 Da and a monoisotopic mass of 393.045319 Da . This compound has gained interest in the scientific community due to its potent properties.


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Some novel compounds, including 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, have been synthesized and screened for antimicrobial activity. Literature suggests that benzothiazoles and sulphonamide compounds possess pharmacologically proven therapeutic potentials, indicating a wide range of biodynamic properties. These compounds were prepared from various derivatives, with the aim of synthesizing novel compounds in hopes of discovering potent biodynamic agents. The compounds underwent characterization through physical constants, solubility tests, TLC, and by UV, IR spectral studies, followed by biological and pharmacological evaluation, especially for antimicrobial activities (V. Jagtap et al., 2010).

Morphology Control in Polycarbazole-Based Solar Cells

Incremental increases in dimethyl sulfoxide (DMSO) or dimethyl formamide in ortho-dichlorobenzene solutions of certain polymers can reduce polymer-solvent interaction, leading to a tight and contracted conformation with more interchain interactions. This results in progressive aggregation in both solutions and films, used to fine-tune the morphology of polycarbazole-based solar cells. The improved domain structure and hole mobility in the active layer significantly enhanced photovoltaic performance, indicating the potential application of benzothiazole derivatives in solar cell technology (T. Chu et al., 2011).

Carbonic Anhydrase Inhibition

The synthesis of acridine-acetazolamide conjugates, involving compounds related to this compound, has been explored for their inhibition effects on human carbonic anhydrase isoforms. These compounds were found to inhibit several isoforms in low micromolar and nanomolar ranges, showcasing their potential in therapeutic applications targeting carbonic anhydrase isoenzymes (Ramazan Ulus et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds offer extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors, indicating their potential as corrosion inhibitors for various industrial applications (Zhiyong Hu et al., 2016).

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Properties

IUPAC Name

2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-23-9-3-5-11(13(7-9)24-2)15(20)19-16-18-12-6-4-10(26(17,21)22)8-14(12)25-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEPEVCXOHVESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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